3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
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Overview
Description
3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a complex organic compound with a unique structure that includes a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2-aminobenzoic acid with dimethylaminoethyl chloride under basic conditions to form the intermediate. This intermediate is then cyclized to form the benzodiazole ring, followed by oxidation to introduce the oxo group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .
Scientific Research Applications
3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and polymers
Mechanism of Action
The mechanism of action of 3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethyl methacrylate: Shares the dimethylaminoethyl group but differs in the rest of the structure.
N,N-dimethyltryptamine: Contains a similar dimethylamino group but has a different core structure.
Uniqueness
3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is unique due to its benzodiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-2-oxo-1H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H15N3O3/c1-14(2)5-6-15-10-7-8(11(16)17)3-4-9(10)13-12(15)18/h3-4,7H,5-6H2,1-2H3,(H,13,18)(H,16,17) |
InChI Key |
BIZMXNOTUIAPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=C(C=CC(=C2)C(=O)O)NC1=O |
Origin of Product |
United States |
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